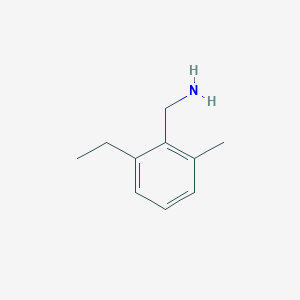

(2-Ethyl-6-methylphenyl)methanamine

Description

Overview of Arylmethanamine Chemistry and its Significance

Arylmethanamines, a class of organic compounds characterized by a benzylamine (B48309) moiety, are of significant interest in various fields of chemical science. Their structural motif is a cornerstone in the synthesis of a wide array of more complex molecules. The presence of an amino group attached to a methylene (B1212753) bridge, which is in turn bonded to an aromatic ring, imparts a unique combination of reactivity and rigidity. This makes them valuable building blocks in medicinal chemistry, materials science, and catalysis. The versatility of the arylmethanamine scaffold allows for a diverse range of chemical transformations, enabling the construction of novel molecular architectures with tailored properties.

Structural Characteristics and Nomenclature of (2-Ethyl-6-methylphenyl)methanamine

This compound, with the CAS number 750571-54-1, possesses a distinct molecular structure. bldpharm.comnovachemistry.comadvtechind.comlookchem.comchemicalbook.comchemicalbook.com Its systematic IUPAC name is 1-(2-ethyl-6-methylphenyl)methanamine. bldpharm.com The structure features a benzene (B151609) ring substituted with an ethyl group at the 2-position, a methyl group at the 6-position, and an aminomethyl group (-CH2NH2) at the 1-position. This specific arrangement of bulky ethyl and methyl groups flanking the aminomethyl group results in significant steric hindrance around the nitrogen atom.

| Identifier | Value |

| CAS Number | 750571-54-1 bldpharm.comnovachemistry.comadvtechind.comlookchem.comchemicalbook.comchemicalbook.com |

| Molecular Formula | C10H15N bldpharm.comlookchem.com |

| Molecular Weight | 149.23 g/mol bldpharm.comlookchem.com |

| IUPAC Name | 1-(2-ethyl-6-methylphenyl)methanamine bldpharm.com |

Contemporary Relevance of Sterically Hindered Aromatic Amine Scaffolds in Chemical Research

Sterically hindered aromatic amines, such as this compound, are of growing importance in modern chemical research. The bulky substituents ortho to the amino group create a sterically demanding environment that can influence the compound's reactivity and intermolecular interactions. This steric shielding can prevent or slow down certain reactions at the nitrogen atom, leading to enhanced selectivity in chemical transformations. In the realm of catalysis, ligands derived from sterically hindered amines can create unique coordination environments around metal centers, leading to catalysts with improved activity and selectivity. In medicinal chemistry, the introduction of steric bulk can modulate a molecule's metabolic stability by hindering the approach of metabolic enzymes, a crucial aspect of drug design. nih.govnih.gov

Elucidating Research Trajectories and Scholarly Objectives

The primary objective of research into compounds like this compound is to explore the impact of its defined steric and electronic properties on its chemical behavior and potential applications. Scholarly investigations aim to develop efficient synthetic pathways to access this and related structures. Furthermore, research is directed towards understanding its reactivity in various chemical transformations and evaluating its utility as a building block in the synthesis of novel ligands for catalysis, functional materials, and biologically active molecules. The overarching goal is to leverage its unique structural attributes to address specific challenges in synthesis and molecular design.

Structure

3D Structure

Properties

IUPAC Name |

(2-ethyl-6-methylphenyl)methanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N/c1-3-9-6-4-5-8(2)10(9)7-11/h4-6H,3,7,11H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEZUZVGNRQMAFM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CC(=C1CN)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

149.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis and Characterization

Synthetic Methodologies for Substituted Phenylmethanamines

The synthesis of substituted phenylmethanamines can be achieved through several established chemical routes. A common approach involves the reduction of the corresponding benzonitrile (B105546) or benzamide. Another prevalent method is the reductive amination of a substituted benzaldehyde. The choice of synthetic route often depends on the availability of starting materials and the desired substitution pattern on the aromatic ring. For sterically hindered systems, reaction conditions may need to be optimized to overcome the steric barriers.

While a specific, detailed synthesis for (2-Ethyl-6-methylphenyl)methanamine is not extensively documented in publicly available literature, its synthesis can be inferred from established methods for analogous compounds. A plausible route would involve the reduction of 2-ethyl-6-methylbenzonitrile. This transformation can be accomplished using various reducing agents, such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

Alternatively, the synthesis could potentially proceed from 2-ethyl-6-methylaniline (B166961), a commercially available starting material. nih.govsigmaaldrich.com A patent for the preparation of a derivative, (S)-2-ethyl-N-(1-methoxypropan-2-yl)-6-methyl aniline (B41778), utilizes 2-ethyl-6-methyl aniline as a key reactant, highlighting its utility as a precursor in the synthesis of more complex amines. google.com

Spectroscopic and Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methylene (B1212753) protons of the aminomethyl group, the ethyl group (a quartet and a triplet), and the methyl group (a singlet). The integration of these signals would correspond to the number of protons in each environment.

¹³C NMR: The carbon NMR spectrum would display unique resonances for each carbon atom in the molecule, including the aromatic carbons, the methylene carbon, and the carbons of the ethyl and methyl substituents.

Infrared (IR) Spectroscopy: The IR spectrum would be characterized by absorption bands corresponding to the N-H stretching vibrations of the primary amine group, typically in the region of 3300-3500 cm⁻¹. C-H stretching vibrations for the aromatic and aliphatic parts of the molecule would also be present, along with C=C stretching bands for the aromatic ring.

Mass Spectrometry (MS): Mass spectrometry would confirm the molecular weight of the compound. The mass spectrum would show a molecular ion peak (M+) corresponding to the molecular weight of 149.23. bldpharm.comlookchem.com Fragmentation patterns would likely involve the loss of the amino group or cleavage of the ethyl group.

Chemical Reactivity and Transformational Pathways of 2 Ethyl 6 Methylphenyl Methanamine

Reactions Involving the Primary Amine Functionality

The primary amine group in (2-Ethyl-6-methylphenyl)methanamine is a key site for a variety of nucleophilic reactions, allowing for the construction of more complex molecular architectures.

Amide Formation with Carboxylic Acid Derivatives (e.g., Chloroacetylation)

Primary amines readily react with carboxylic acid derivatives, such as acid chlorides, to form amides. A notable example of this transformation is chloroacetylation, which involves the reaction with chloroacetyl chloride. In a related, structurally analogous compound, 2-ethyl-6-methylaniline (B166961), chloroacetylation is a well-documented reaction used in the synthesis of herbicides like acetochlor. nih.goviucr.orgresearchgate.net The reaction proceeds via nucleophilic acyl substitution, where the amine nitrogen attacks the electrophilic carbonyl carbon of chloroacetyl chloride, leading to the displacement of the chloride ion and formation of a stable amide bond. researchgate.net

For this compound, the reaction would proceed as follows:

Reaction Scheme: Chloroacetylation

This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct. The resulting N-substituted chloroacetamide is a versatile intermediate, as the chlorine atom can be subsequently displaced by various nucleophiles. researchgate.net

Table 1: Amide Formation via Chloroacetylation

| Reactant | Reagent | Product | Reaction Type |

|---|---|---|---|

| This compound | Chloroacetyl Chloride | N-[(2-Ethyl-6-methylphenyl)methyl]-2-chloroacetamide | Nucleophilic Acyl Substitution |

| 2-Ethyl-6-methylaniline (Analogue) | Chloroacetyl Chloride | 2-Chloro-N-(2-ethyl-6-methylphenyl)acetamide | Nucleophilic Acyl Substitution researchgate.netnih.gov |

Imine and Schiff Base Condensation Reactions

This compound, as a primary amine, can undergo condensation reactions with aldehydes or ketones to form imines, also known as Schiff bases. libretexts.orgmasterorganicchemistry.com This reversible reaction is typically catalyzed by acid and involves the elimination of a water molecule. libretexts.orgyoutube.com

The general mechanism involves two key stages:

Nucleophilic Addition: The primary amine nitrogen attacks the carbonyl carbon of the aldehyde or ketone, forming a tetrahedral intermediate called a carbinolamine. libretexts.org

Dehydration: The carbinolamine is protonated on the oxygen atom, turning the hydroxyl group into a good leaving group (water). Subsequent elimination of water and deprotonation of the nitrogen atom yields the C=N double bond of the imine. libretexts.orglibretexts.org

The pH of the reaction medium must be carefully controlled; it is generally optimal around pH 5. libretexts.org If the pH is too low, the amine becomes protonated and non-nucleophilic, while at a high pH, there is insufficient acid to catalyze the dehydration step. libretexts.org Studies on the analogous 2-methyl-6-ethyl aniline (B41778) have shown its successful condensation with methoxyacetone (B41198) to form the corresponding imine, demonstrating that this reaction can proceed despite the steric hindrance imposed by the ortho substituents. nih.govnih.gov

Table 2: Imine Formation Reaction Details

| Reactant Class | Amine Reactant | Product Class | Key Conditions |

|---|---|---|---|

| Aldehydes or Ketones | This compound | Imines (Schiff Bases) | Acid Catalysis (Optimal pH ~5) libretexts.org |

Subsequent Transformations of Imine Derivatives (e.g., Reduction, Cyclization)

The imines derived from this compound are valuable synthetic intermediates that can undergo further transformations.

Reduction: The C=N double bond of an imine can be readily reduced to form a secondary amine. This transformation, often achieved using reducing agents like sodium borohydride, is the second step in a process known as reductive amination. masterorganicchemistry.com

Cyclization: Imines can participate in various cyclization reactions to form nitrogen-containing heterocyclic compounds. One of the most prominent examples is the aza-Diels-Alder reaction, where an imine can act as the azadiene component in a [4+2] cycloaddition with an alkene to generate substituted quinolines or other N-heterocycles. nih.gov Additionally, appropriately substituted imines can undergo intramolecular cyclization. For instance, imines derived from 2-alkynylbenzaldehydes have been shown to undergo silver-catalyzed 6-endo cyclization to form 1,2-dihydroisoquinoline (B1215523) derivatives. nih.gov Such strategies could potentially be applied to imines of this compound to construct complex, fused-ring systems.

Reactions of the Aromatic Ring System

The reactivity of the benzene (B151609) ring in this compound is governed by the electronic and steric properties of its three substituents: the methyl, ethyl, and methylamine (B109427) (-CH₂NH₂) groups.

Electrophilic Aromatic Substitution: Regioselectivity and Steric Effects

Electrophilic aromatic substitution (EAS) involves the replacement of a hydrogen atom on the aromatic ring with an electrophile. masterorganicchemistry.com The substituents on the ring determine the rate and regioselectivity of the reaction. In this compound, the ethyl, methyl, and methylamine groups are all electron-donating and are thus activating, ortho-, para-directors. youtube.comyoutube.com

The directing effects of the substituents are as follows:

-CH₂NH₂ at C1: Directs to positions C2, C6 (ortho), and C4 (para).

-CH₂CH₃ at C2: Directs to positions C1, C3 (ortho), and C5 (para).

-CH₃ at C6: Directs to positions C1, C5 (ortho), and C3 (para).

A consensus of these directing effects points towards substitution at positions C3, C4, and C5. However, steric hindrance plays a decisive role. The positions ortho to the flanking ethyl and methyl groups (C3 and C5) are significantly crowded. Therefore, an incoming electrophile will preferentially attack the most sterically accessible position, which is C4 (para to the methylamine group and meta to the alkyl groups). This makes the C4 position the most probable site for electrophilic attack in reactions like nitration, halogenation, sulfonation, and Friedel-Crafts reactions. masterorganicchemistry.com

Nucleophilic Aromatic Substitution in Halogenated Analogues

Nucleophilic aromatic substitution (NAS) is a reaction in which a nucleophile displaces a leaving group, typically a halogen, on an aromatic ring. This reaction is generally facilitated by the presence of strong electron-withdrawing groups (EWGs) on the ring, which stabilize the negatively charged intermediate (Meisenheimer complex). youtube.com

The substituents on the this compound ring are all electron-donating groups (EDGs). If a halogen were present on the ring (e.g., 4-chloro-(2-ethyl-6-methylphenyl)methanamine), these EDGs would destabilize the Meisenheimer complex, thereby strongly deactivating the ring towards the addition-elimination mechanism of NAS. Consequently, forcing a nucleophilic substitution on such a substrate would require extremely harsh conditions. Alternative mechanisms, such as the elimination-addition (benzyne) pathway, might be possible under the influence of very strong bases, but the standard SNAr pathway is highly disfavored.

No Publicly Available Research Found on Specific Chemical Transformations of this compound

Despite a comprehensive search of available scientific databases and literature, no specific research findings have been identified for the palladium-catalyzed cross-coupling reactions or the synthesis of heterocyclic compounds directly involving this compound.

This absence of information in the public domain prevents the generation of a detailed and scientifically accurate article on the chemical reactivity and transformational pathways of this specific compound as requested. The search included targeted queries for well-established palladium-catalyzed reactions such as Buchwald-Hartwig, Suzuki, Heck, and Sonogashira couplings, as well as for its application in the synthesis of common heterocyclic structures like quinolines, isoquinolines, indoles, and pyridines.

The lack of published data suggests that the chemical behavior of this compound in these particular synthetic contexts has not been a significant focus of reported chemical research to date. Therefore, the sections on "Palladium-Catalyzed Cross-Coupling Chemistry" and "Heterocyclic Synthesis Featuring the this compound Core" cannot be substantively addressed.

Further investigation into the broader reactivity of closely related substituted benzylamines might offer potential insights, but a focused analysis solely on this compound as per the user's specific instructions is not feasible based on the currently accessible scientific literature.

Role As a Key Intermediate and Building Block in Advanced Organic Synthesis

Precursor Synthesis in Agrochemical Development

The 2-ethyl-6-methylphenyl scaffold is a cornerstone in the synthesis of several major agrochemicals. However, it is crucial to note that the primary building block documented extensively in scientific literature and patents for this purpose is 2-ethyl-6-methylaniline (B166961) (CAS: 24549-06-2), a structural isomer of (2-Ethyl-6-methylphenyl)methanamine. nih.govgoogle.com In 2-ethyl-6-methylaniline, the amine functional group is directly attached to the aromatic ring, which is key to the synthetic routes for chloroacetamide herbicides.

The chloroacetamide class of herbicides, which includes major products like Acetochlor and Metolachlor, relies heavily on 2-ethyl-6-methylaniline as the key starting material. google.com These herbicides are used globally to control broadleaf weeds and grasses in crops such as corn, soybeans, and cotton. google.com

The synthesis of these herbicides involves the N-alkylation of 2-ethyl-6-methylaniline followed by acylation with chloroacetyl chloride. For example, the synthesis of Metolachlor involves reacting 2-ethyl-6-methylaniline with methoxyacetone (B41198). google.com The resulting imine can then be hydrogenated to form the N-alkylated aniline (B41778), which is subsequently reacted with chloroacetyl chloride. google.comgoogle.com The optically active S-isomer of Metolachlor, which possesses most of the herbicidal activity, is of particular industrial importance and can be synthesized through asymmetric hydrogenation of an imine intermediate or via resolution. google.comgoogle.com

While this compound contains the same core aromatic structure, its different functional group (a primary aminomethyl group instead of an amino group) would necessitate a different synthetic pathway to arrive at the same final herbicide products. There is a lack of available research data documenting the use of this compound as a direct precursor in the commercial production of these specific herbicides.

The optimization of chloroacetamide herbicides is a well-studied area, focusing on modifications to the N-substituent of the 2-ethyl-6-methylaniline core. The nature of this substituent significantly influences the herbicide's activity, selectivity, and environmental profile. The development of Metolachlor and its more active enantiomer, (S)-Metolachlor, illustrates this principle. google.com The specific N-(2-methoxy-1-methylethyl) side chain was designed to enhance efficacy. Further research into related structures continues to be an area of interest for developing new agrochemicals with improved properties.

Application in Functional Material Precursors

Primary amines are valuable precursors for a wide range of functional materials due to the reactivity of the amine group. Although specific applications for this compound are not widely reported, its structure suggests potential utility in these areas.

The synthesis of ligands for organometallic catalysts often employs amine functionalities to coordinate with metal centers. The nitrogen atom of a primary amine like this compound can act as a Lewis base, donating its lone pair of electrons to a metal. The sterically hindered nature of the 2,6-disubstituted phenyl ring could be used to create specific pockets around a metal center, influencing the selectivity and activity of a catalyst. While this remains a theoretical application, the principles of ligand design support its potential in this field.

Construction of Complex Molecular Architectures

Primary amines are fundamental building blocks in organic synthesis for constructing complex molecules. acs.org They readily participate in reactions like nucleophilic addition, condensation, and N-insertion, allowing for the strategic introduction of nitrogen into a carbon skeleton. acs.org Recent advances in synthetic methodology have demonstrated the ability to insert alkyl amines into C-C bonds of α,β-unsaturated ketones, providing a powerful tool for scaffold hopping and creating diverse molecular structures from a common precursor. acs.org While these studies establish a general principle for the utility of primary amines, specific examples employing this compound in the construction of such complex architectures are not prominently featured in the literature.

Due to a lack of detailed, publicly available research on the specific applications of "this compound" in the design and synthesis of advanced organic scaffolds, it is not possible to generate a thorough and scientifically accurate article that adheres to the user's strict outline and content requirements.

Fulfilling the request would require speculation or the inclusion of information about related but distinct compounds, which would violate the explicit instruction to focus "solely on the chemical Compound ‘this compound’" and "strictly adhere to the provided outline." To maintain the required standards of accuracy and professionalism, an article cannot be produced under these constraints.

Theoretical and Computational Investigations of 2 Ethyl 6 Methylphenyl Methanamine

Electronic Structure and Spectroscopic Property Prediction

Computational chemistry provides profound insights into the electronic nature of molecules, which in turn governs their spectroscopic behavior.

Density Functional Theory (DFT) Studies on Electronic Distribution

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For (2-Ethyl-6-methylphenyl)methanamine, DFT calculations, hypothetically performed at the B3LYP/6-311G(d,p) level of theory, would reveal the distribution of electron density across the molecule.

The aromatic ring acts as the molecule's core, with the alkyl substituents (ethyl and methyl) being weak electron-donating groups through induction. The methanamine group (-CH2NH2) is primarily a sigma-electron withdrawing group due to the electronegativity of the nitrogen atom, but the lone pair on the nitrogen can participate in pi-donation if conjugation is possible, although this is sterically hindered in this molecule.

A hypothetical Mulliken population analysis would provide atomic charges, illustrating the electronic landscape of the molecule. The nitrogen atom is expected to carry a significant negative charge, while the attached hydrogen and carbon atoms would be positively charged. The carbon atoms of the phenyl ring would exhibit a more complex charge distribution due to the interplay of inductive and steric effects from the substituents.

Table 1: Hypothetical Mulliken Atomic Charges for this compound

| Atom | Charge (a.u.) |

|---|---|

| N(amine) | -0.85 |

| C(methanamine) | 0.15 |

| C1(ring, attached to CH2NH2) | 0.10 |

| C2(ring, attached to ethyl) | 0.05 |

| C6(ring, attached to methyl) | 0.06 |

| H(amine) | 0.40 |

Note: This data is hypothetical and for illustrative purposes.

Prediction of Spectroscopic Signatures (e.g., NMR, IR, UV-Vis)

The electronic structure directly influences the spectroscopic properties of a molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: The proton NMR spectrum would be characterized by distinct signals for the aromatic protons, the benzylic protons of the methanamine group, the ethyl group protons (a quartet and a triplet), the methyl group protons (a singlet), and the amine protons (a broad singlet). The chemical shifts would be influenced by the electronic environment and steric compression.

¹³C NMR: The carbon NMR spectrum would show distinct signals for each carbon atom in the molecule, with the chemical shifts reflecting their hybridization and electronic density.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Group | ¹H NMR (ppm) | ¹³C NMR (ppm) |

|---|---|---|

| Ar-H | 7.0-7.2 | 125-140 |

| -CH2-NH2 | 3.8 | 45 |

| -NH2 | 1.5 (broad) | - |

| -CH2-CH3 | 2.6 (q) | 25 |

| -CH2-CH3 | 1.2 (t) | 15 |

Note: This data is hypothetical and for illustrative purposes.

Infrared (IR) Spectroscopy: The IR spectrum is predicted to show characteristic absorption bands corresponding to the vibrational modes of its functional groups.

Table 3: Predicted IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) |

|---|---|---|

| N-H (amine) | Symmetric & Asymmetric Stretch | 3300-3500 |

| C-H (aromatic) | Stretch | 3000-3100 |

| C-H (aliphatic) | Stretch | 2850-2960 |

| C=C (aromatic) | Stretch | 1450-1600 |

| N-H (amine) | Scissoring | 1590-1650 |

Note: This data is hypothetical and for illustrative purposes.

UV-Vis Spectroscopy: The UV-Vis spectrum is expected to show absorption bands characteristic of the substituted benzene (B151609) chromophore. The electronic transitions would likely be of the π → π* type. The ortho-substituents may cause a slight bathochromic (red) shift compared to unsubstituted toluene.

Conformational Analysis and Energetic Profiles

The steric bulk of the ortho-substituents plays a crucial role in the conformational preferences and dynamics of this compound.

Potential Energy Surface Exploration of Rotational Isomers

Rotation around the single bonds, particularly the C(aryl)-C(benzylic) bond, gives rise to different rotational isomers (rotamers). A potential energy surface (PES) scan, performed computationally, would map the energy of the molecule as a function of the dihedral angle of this bond. The bulky ethyl and methyl groups would create significant energy barriers to free rotation, leading to distinct, stable conformers. The lowest energy conformer would likely adopt a staggered arrangement to minimize steric repulsion between the amine group and the ortho-substituents.

Stereochemical Dynamics and Substituent Effects

The ethyl and methyl groups at the C2 and C6 positions of the phenyl ring introduce considerable steric hindrance. This steric crowding is expected to:

Restrict the rotation of the methanamine group, leading to a higher rotational energy barrier compared to less substituted analogues.

Influence the orientation of the ethyl group itself, with a preference for conformations that minimize interaction with the neighboring methyl and methanamine groups.

Potentially lead to atropisomerism if the rotational barrier is high enough to allow for the isolation of stable rotamers at room temperature, although this is less likely for the relatively small methanamine group.

Reaction Mechanism Elucidation and Kinetic Studies

Computational chemistry is a valuable tool for investigating reaction mechanisms and predicting kinetic parameters. For this compound, a typical reaction would involve the nucleophilic amine group. For instance, in an acylation reaction with acetyl chloride, the nitrogen atom would act as the nucleophile.

A theoretical study of this reaction would involve:

Locating the transition state (TS): Identifying the highest energy point along the reaction coordinate.

Calculating activation energies (Ea): Determining the energy barrier for the reaction.

Modeling intermediates: Characterizing any intermediate species formed during the reaction.

The steric hindrance from the ortho-substituents would be expected to increase the activation energy for reactions at the amine group, thus slowing down the reaction rate compared to a sterically unhindered primary amine.

Table 4: Hypothetical Calculated Activation Energies for the Acylation of Amines

| Amine | Activation Energy (Ea) (kJ/mol) |

|---|---|

| Benzylamine (B48309) | 50 |

| (2-Methylphenyl)methanamine | 65 |

Note: This data is hypothetical and for illustrative purposes, intended to show the expected trend of increasing activation energy with increased steric hindrance.

Characterization of Transition States and Intermediates

The understanding of a chemical reaction's mechanism is fundamentally dependent on the characterization of its transition states and intermediates. These transient species dictate the reaction's kinetics and pathway. Computational chemistry, particularly Density Functional Theory (DFT), stands as a powerful tool for elucidating these ephemeral structures and their corresponding energies.

For reactions involving substituted benzylamines, such as this compound, DFT calculations are employed to map out the potential energy surface of a given transformation. This process involves the geometric optimization of reactants, products, and any proposed intermediates and transition states. A key technique in this endeavor is the Intrinsic Reaction Coordinate (IRC) calculation, which traces the minimum energy path connecting a transition state to its corresponding reactant and product, thereby confirming the nature of the transition structure. fossee.in

Recent advancements in computational methods have significantly improved the efficiency and reliability of locating transition states. sciencedaily.commit.eduims.ac.jp These methods can reduce the computational cost while maintaining high accuracy, accelerating the exploration of complex reaction mechanisms. sciencedaily.comims.ac.jp

In a hypothetical reaction involving the functionalization of this compound, computational analysis would provide critical energetic data. The table below illustrates the type of information that would be generated from a DFT study on a representative reaction.

| Species | Description | Relative Energy (kcal/mol) | Number of Imaginary Frequencies |

|---|---|---|---|

| Reactants | This compound + Reagent | 0.0 | 0 |

| Intermediate 1 | Initial complex formation | -5.2 | 0 |

| TS1 | Transition state for the first step | +15.8 | 1 |

| Intermediate 2 | A stable intermediate species | -10.1 | 0 |

| TS2 | Transition state for the second step | +22.5 | 1 |

| Products | Final products of the reaction | -25.0 | 0 |

This table is a hypothetical representation and is intended to illustrate the typical data obtained from computational studies on reaction mechanisms.

Computational Studies of Catalytic Pathways

Substituted benzylamines are important substrates and ligands in a variety of catalytic reactions. Computational studies are instrumental in unraveling the intricate mechanisms of these catalytic cycles, providing insights that can guide catalyst design and optimization.

For instance, DFT calculations have been successfully applied to understand the iridium-catalyzed ortho C–H alkenylation of benzylamines. nih.gov Such studies reveal the detailed steps of the catalytic cycle, including N-deprotonation, C-H activation, insertion of the coupling partner, and reductive elimination. nih.gov The computational results can identify the rate-determining step and explain observed regioselectivity. nih.gov Similarly, the mechanism of palladium-catalyzed reactions involving benzylamine derivatives, such as cyclopalladation, has been investigated through computational methods, highlighting the potential involvement of multinuclear palladium species. nih.gov

When considering this compound as a substrate in a catalytic reaction, computational modeling could be used to compare different potential catalytic pathways. The relative energies of intermediates and transition states for each pathway would indicate the most favorable route.

| Pathway | Key Step | Activation Energy (kcal/mol) | Overall Reaction Energy (kcal/mol) |

|---|---|---|---|

| Pathway A | Direct C-H activation | 25.3 | -15.7 |

| Pathway B | Amine-directed C-H activation | 18.9 | -15.7 |

| Pathway C | Concerted metalation-deprotonation | 21.2 | -15.7 |

This table presents a hypothetical scenario to demonstrate how computational studies can be used to evaluate the feasibility of different catalytic pathways.

Molecular Interactions and Self-Assembly (if applicable to materials)

The principles of molecular self-assembly, where molecules spontaneously organize into ordered structures, are central to the development of advanced materials. While simple benzylamines like this compound are not inherently amphiphilic, they can be chemically modified to induce self-assembly. By introducing long alkyl chains or polar head groups, it is possible to create amphiphilic derivatives that can form micelles, vesicles, or other nanostructures in solution. mdpi.commdpi.comnih.govrsc.orgrsc.org

The driving forces behind self-assembly are a combination of non-covalent interactions, including hydrophobic effects, hydrogen bonding, electrostatic interactions, and π-π stacking. nih.gov Computational methods, such as molecular dynamics (MD) simulations, can be used to study the self-assembly process of such modified benzylamines. nih.govresearchgate.net MD simulations can provide detailed information about the structure and dynamics of the resulting aggregates, as well as the specific intermolecular interactions that stabilize them.

For a hypothetical amphiphilic derivative of this compound, the following non-covalent interactions would be crucial for its self-assembly in an aqueous environment.

| Interaction Type | Description | Relevant Moieties |

|---|---|---|

| Hydrophobic Interactions | Sequestration of non-polar groups away from water. | Ethyl and methyl groups on the phenyl ring, and any appended alkyl chains. |

| Hydrogen Bonding | Interaction between a hydrogen atom bonded to an electronegative atom and another electronegative atom. | The primary amine group (-NH2) and any introduced polar functional groups. |

| π-π Stacking | Attractive, non-covalent interactions between aromatic rings. | The phenyl ring of the benzylamine core. |

| Electrostatic Interactions | Attractive or repulsive forces between charged or polar groups. | The protonated amine group (under acidic conditions) and any charged functionalities. |

Advanced Analytical and Spectroscopic Characterization

High-Resolution Mass Spectrometry for Molecular Identification and Metabolite Profiling

High-resolution mass spectrometry (HRMS) is a cornerstone for the analysis of organic molecules, offering precise mass measurements that facilitate the determination of elemental compositions and the identification of metabolites.

Liquid chromatography coupled with high-resolution tandem mass spectrometry (LC-HRMS/MS) is a powerful technique for analyzing non-volatile compounds like (2-Ethyl-6-methylphenyl)methanamine in complex matrices. This method provides highly accurate mass data, which is crucial for confirming the molecular formula and identifying metabolites. ijpras.com An untargeted metabolomics workflow using LC-HRMS can be employed to detect and characterize drug metabolites, maximizing the information obtained from a single analysis. nih.govnih.gov

In a typical analysis, the compound would be ionized, often using electrospray ionization (ESI) in positive mode, to form the protonated molecule [M+H]⁺. The high-resolution mass analyzer, such as a Time-of-Flight (TOF) or Orbitrap, measures the mass-to-charge ratio (m/z) with high precision (typically <5 ppm deviation), allowing for the confident assignment of an elemental formula. ijpras.com Tandem mass spectrometry (MS/MS) experiments involve the fragmentation of the precursor ion, providing structural information that aids in the confirmation of the molecule's identity and the characterization of its metabolites. youtube.com

Table 1: Expected LC-HRMS Data for this compound and Potential Phase I Metabolites

| Compound | Molecular Formula | Monoisotopic Mass (Da) | Expected [M+H]⁺ Ion (m/z) | Potential Metabolic Reaction |

| This compound | C₁₀H₁₅N | 149.1204 | 149.1204 | Parent Compound |

| Hydroxylated Metabolite | C₁₀H₁₅NO | 165.1154 | 165.1154 | Aromatic or Aliphatic Hydroxylation |

| N-Oxide Metabolite | C₁₀H₁₅NO | 165.1154 | 165.1154 | N-Oxidation |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Gas chromatography-mass spectrometry (GC-MS) is a highly effective technique for the analysis of volatile and semi-volatile compounds. However, primary amines like this compound exhibit high polarity and are not easily vaporized, necessitating a derivatization step prior to analysis. nih.gov Derivatization increases the volatility of the analyte and improves its chromatographic properties. researchgate.net

Common derivatization techniques for amines include acylation and silylation. nih.govsigmaaldrich.com For example, reacting the amine with a silylating agent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) replaces the active hydrogens on the amine group with trimethylsilyl (TMS) groups. sigmaaldrich.com Alternatively, acylation can be performed using reagents like heptafluorobutyric anhydride (HFBA). nih.gov

Once derivatized, the compound can be analyzed by GC-MS. In the mass spectrometer, the derivatized molecule undergoes fragmentation, producing a characteristic pattern. For benzylamine (B48309) derivatives, a prominent fragmentation pathway is the alpha-cleavage of the bond between the benzylic carbon and the aromatic ring, leading to the formation of a stable tropylium ion or a substituted benzylic cation.

Table 2: Predicted Key Mass Fragments for a TMS-Derivatized this compound

| m/z Value (Predicted) | Fragment Identity | Description |

| 293 | [M]⁺ | Molecular ion of the di-TMS derivative |

| 278 | [M-15]⁺ | Loss of a methyl group (•CH₃) from a TMS group |

| 148 | [C₁₀H₁₄N]⁺ | Cleavage of the C-N bond with loss of the TMS group |

| 132 | [C₉H₁₀N]⁺ | Benzylic cleavage, loss of a methyl radical from the ethyl group |

| 119 | [C₈H₉N]⁺ | Formation of the 2-ethyl-6-methylbenzyl cation |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the complete and unambiguous structural elucidation of organic molecules in solution. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments allows for the assignment of all proton (¹H) and carbon (¹³C) signals. science.govmdpi.com

A comprehensive NMR analysis involves several experiments:

¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their coupling to neighboring protons.

¹³C NMR: Shows the number of different types of carbon atoms in the molecule.

COSY (Correlation Spectroscopy): A 2D experiment that reveals proton-proton (¹H-¹H) spin-spin couplings, identifying adjacent protons. sdsu.edu For instance, it would show a correlation between the -CH₂- and -CH₃ protons of the ethyl group.

HSQC (Heteronuclear Single Quantum Coherence): This 2D experiment correlates each proton signal with the signal of the carbon atom to which it is directly attached (one-bond ¹H-¹³C correlation). sdsu.edu

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (in CDCl₃)

| Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Key HMBC Correlations (from Protons) |

| Phenyl-CH₂-CH₃ | 1.25 (t, 3H) | 15.5 | Phenyl-CH₂-CH₃, C2-Aromatic |

| Phenyl-CH₂-CH₃ | 2.70 (q, 2H) | 25.0 | Phenyl-CH₂-CH₃, C1/C3-Aromatic, C2-Aromatic |

| Phenyl-CH₃ | 2.35 (s, 3H) | 20.0 | C1/C5-Aromatic, C6-Aromatic |

| Phenyl-CH₂-NH₂ | 3.90 (s, 2H) | 40.0 | C2/C6-Aromatic, C1-Aromatic |

| -NH₂ | 1.40 (s, broad, 2H) | - | Phenyl-CH₂-NH₂ |

| C1-Aromatic | - | 138.0 | Phenyl-CH₃, Phenyl-CH₂-NH₂ |

| C2-Aromatic | - | 137.5 | Phenyl-CH₂-CH₃, Phenyl-CH₂-NH₂ |

| C3/C5-Aromatic | 7.10 (d, 2H) | 128.0 | - |

| C4-Aromatic | 7.15 (t, 1H) | 127.0 | - |

| C6-Aromatic | - | 135.0 | Phenyl-CH₂-CH₃, Phenyl-CH₃ |

Note: s=singlet, t=triplet, q=quartet, d=doublet. Predicted values are based on standard chemical shift increments for substituted benzene (B151609) rings.

Stereochemical Elucidation through NMR

The compound this compound is achiral as it does not possess a stereocenter. However, if a chiral analogue were to be analyzed, NMR spectroscopy would be the method of choice for determining its stereochemistry. wikipedia.org This is typically achieved by converting the enantiomers into diastereomers by reaction with a chiral derivatizing agent (CDA). wikipedia.org

Common CDAs for primary amines include α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), also known as Mosher's acid, or α-methoxyphenylacetic acid (MPA). researchgate.netbohrium.com The resulting diastereomeric amides exist in different chemical environments, leading to separate, distinguishable signals in the NMR spectrum for each diastereomer. By integrating these distinct signals, the enantiomeric purity (or enantiomeric excess) of the original amine can be quantified. Another approach involves using chiral solvating agents (CSAs), which form transient diastereomeric complexes with the analyte, again causing separate signals for the enantiomers without the need for covalent modification. acs.org

Vibrational Spectroscopy for Functional Group Analysis and Conformational Studies

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule by probing their characteristic vibrational modes. mdpi.com These techniques are complementary; FTIR is sensitive to polar bonds, while Raman spectroscopy provides strong signals for symmetric and polarizable bonds. sfr.ca

For this compound, key vibrational modes would include:

N-H Stretching: As a primary amine, it is expected to show two distinct N-H stretching bands in the 3300-3500 cm⁻¹ region, corresponding to asymmetric and symmetric stretching vibrations. libretexts.organalyzetest.com

C-H Stretching: Aromatic C-H stretches typically appear above 3000 cm⁻¹, while aliphatic C-H stretches from the ethyl and methyl groups appear just below 3000 cm⁻¹.

N-H Bending: A characteristic scissoring vibration for primary amines is found in the 1580-1650 cm⁻¹ region. analyzetest.com

C-N Stretching: The stretching vibration of the aromatic C-N bond is expected in the 1250-1335 cm⁻¹ range. analyzetest.com

Aromatic Ring Vibrations: C=C stretching vibrations within the aromatic ring occur in the 1450-1600 cm⁻¹ region. Out-of-plane C-H bending provides information on the substitution pattern.

Vibrational spectroscopy can also be used for conformational studies. The spatial arrangement of the ethyl and methanamine side chains can influence the vibrational frequencies. researchgate.net However, interpreting these subtle spectral changes often requires sophisticated computational modeling, such as density functional theory (DFT) calculations, to correlate specific conformations with the observed vibrational spectrum. umich.eduunibo.it

Table 4: Characteristic Infrared (IR) Absorption Frequencies for this compound

| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) | Intensity |

| Asymmetric & Symmetric N-H Stretch | Primary Amine (-NH₂) | 3500 - 3300 (two bands) | Medium |

| Aromatic C-H Stretch | Ar-H | 3100 - 3000 | Medium-Weak |

| Aliphatic C-H Stretch | -CH₃, -CH₂- | 2980 - 2850 | Strong |

| N-H Scissoring (Bend) | Primary Amine (-NH₂) | 1650 - 1580 | Medium-Strong |

| Aromatic C=C Stretch | Benzene Ring | 1600 - 1450 | Medium |

| Aromatic C-N Stretch | Ar-C-N | 1335 - 1250 | Strong |

| N-H Wag | Primary Amine (-NH₂) | 910 - 665 | Strong, Broad |

Fourier-Transform Infrared (FT-IR) Spectroscopy

Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. While a specific, peer-reviewed spectrum for this compound is not widely published, its characteristic vibrational modes can be predicted based on its structural components: a primary amine, an aromatic ring, and alkyl substituents.

The primary amine (-NH2) group is expected to show two distinct N-H stretching bands in the 3500-3300 cm⁻¹ region, corresponding to asymmetric and symmetric vibrations, respectively. libretexts.orgrockymountainlabs.com A medium to strong N-H bending (scissoring) vibration is anticipated around 1650-1580 cm⁻¹. orgchemboulder.com The C-N stretching vibration for an aromatic amine typically appears as a strong band in the 1335-1250 cm⁻¹ range. libretexts.orgorgchemboulder.com

The aromatic ring gives rise to several characteristic peaks. Aromatic C-H stretching vibrations are typically observed as weak to medium bands just above 3000 cm⁻¹. libretexts.org A series of absorptions in the 1600-1450 cm⁻¹ region corresponds to C=C stretching vibrations within the benzene ring. libretexts.org Furthermore, the substitution pattern on the benzene ring (1,2,3-trisubstituted) influences the C-H out-of-plane bending vibrations, which are expected in the 810-750 cm⁻¹ range and can be diagnostic for the arrangement of substituents. spectroscopyonline.com

The ethyl and methyl groups contribute characteristic aliphatic C-H stretching vibrations between 3000 and 2850 cm⁻¹. rockymountainlabs.com

Table 1: Predicted FT-IR Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch (asymmetric & symmetric) | Primary Amine | 3500 - 3300 (two bands) | Medium, Sharp |

| C-H Stretch (aromatic) | Aromatic Ring | 3100 - 3000 | Weak to Medium |

| C-H Stretch (aliphatic) | Ethyl & Methyl Groups | 3000 - 2850 | Medium to Strong |

| N-H Bend (scissoring) | Primary Amine | 1650 - 1580 | Medium to Strong |

| C=C Stretch (in-ring) | Aromatic Ring | 1600 - 1450 | Medium to Weak |

| C-N Stretch | Aromatic Amine | 1335 - 1250 | Strong |

| C-H Out-of-Plane Bend | Aromatic Ring | 810 - 750 | Strong |

Raman Spectroscopy

Raman spectroscopy is a complementary vibrational spectroscopy technique that detects inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations. For this compound, Raman spectroscopy would provide valuable structural information.

Key expected Raman shifts include:

Aromatic Ring Vibrations : The C=C stretching modes of the benzene ring typically produce strong signals around 1600 cm⁻¹. A very strong and characteristic "ring breathing" mode, which involves the symmetric expansion and contraction of the ring, is expected near 1000 cm⁻¹. nih.govresearchgate.net

Alkyl Group Vibrations : The C-H stretching and bending modes of the ethyl and methyl groups will be present.

Amine Group Vibrations : The N-H stretching vibrations are observable but often appear as weaker and broader bands compared to FT-IR. ias.ac.in However, the interaction of the amine group with surfaces can significantly enhance its Raman signal, a phenomenon useful in surface-enhanced Raman scattering (SERS) studies. acs.orgresearchgate.net

X-ray Crystallography for Definitive Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional atomic structure of a crystalline solid. nih.gov By diffracting a beam of X-rays off a single crystal of a compound, one can determine the precise coordinates of each atom, as well as bond lengths, bond angles, and torsional angles.

As of now, a publicly available crystal structure for this compound has not been reported. However, if a suitable single crystal were grown, X-ray diffraction analysis would provide unambiguous structural confirmation. beilstein-journals.org This analysis would reveal:

The precise conformation of the ethyl, methyl, and aminomethyl groups relative to the plane of the benzene ring.

The effects of steric hindrance from the ortho-substituents on the bond angles and planarity of the molecule.

The nature of intermolecular interactions in the solid state, such as hydrogen bonding involving the primary amine group, which dictates the crystal packing arrangement.

This technique remains the gold standard for absolute structure determination in the solid phase. nih.gov

Chromatographic Separation Techniques for Purity and Mixture Analysis

Chromatographic methods are essential for separating components of a mixture and assessing the purity of a compound. Techniques like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are routinely used to quantify the purity of synthesized this compound and to detect any impurities from starting materials or side reactions.

Chiral Chromatography for Enantiomeric Purity Assessment

Chiral chromatography is a specialized form of column chromatography used to separate stereoisomers, specifically enantiomers. wikipedia.org It is important to note that this compound is an achiral molecule. Its structure lacks a stereocenter, meaning it does not exist as a pair of non-superimposable mirror images (enantiomers) and therefore cannot be resolved into different enantiomeric forms.

However, if a chiral center were introduced, for example by adding a methyl group to the benzylic carbon to form α-(2-Ethyl-6-methylphenyl)ethanamine, the resulting compound would be chiral. The separation of such a racemic mixture would be critical, as enantiomers often exhibit different pharmacological and toxicological profiles. wvu.edu

The separation would be achieved using a chiral stationary phase (CSP). ijcrt.org The principle relies on the formation of transient, diastereomeric complexes between the enantiomers and the chiral selector of the CSP. wikipedia.org These complexes have different stabilities, leading to different retention times on the column and thus enabling their separation. sigmaaldrich.comlibretexts.org

Common approaches for separating chiral amines include:

Direct Separation : Using columns with CSPs based on polysaccharides (like cellulose or amylose derivatives), proteins, or Pirkle-type phases. libretexts.org

Indirect Separation : Derivatizing the amine enantiomers with a chiral derivatizing agent to form a pair of diastereomers, which can then be separated on a standard achiral column. libretexts.org

Table 2: Representative Conditions for Chiral HPLC Separation of a Related Chiral Benzylamine

| Parameter | Description |

| Technique | High-Performance Liquid Chromatography (HPLC) |

| Column | Chiral Stationary Phase (e.g., Daicel Chiralpak series) |

| Mobile Phase | Typically a mixture of a non-polar solvent (e.g., hexane) and a polar modifier (e.g., isopropanol, ethanol) |

| Detection | UV-Vis Detector (e.g., at 254 nm) |

| Principle | Differential interaction of enantiomers with the CSP, leading to different retention times. |

This methodology is indispensable for the analysis and purification of chiral amine compounds in pharmaceutical and chemical research. google.comrotachrom.com

Environmental Transformation and Degradation Pathways

Abiotic Environmental Degradation Mechanisms

Abiotic degradation involves the transformation of a chemical through physical or non-biological chemical processes in the environment, such as reactions with sunlight (photolysis) or water (hydrolysis).

Photolytic Degradation Pathways

Specific studies on the photolytic degradation of (2-Ethyl-6-methylphenyl)methanamine are not available. However, aromatic amines, in general, can undergo photodegradation. The process typically involves the absorption of light energy by the aromatic ring, leading to the formation of excited-state molecules. These reactive species can then undergo various reactions, including oxidation and bond cleavage. The presence of substituents on the aromatic ring, such as the ethyl and methyl groups in this compound, can influence the rate and pathway of photolysis, but specific pathways for this compound have not been elucidated.

Hydrolytic Transformation Processes

Hydrolysis is a chemical reaction in which a molecule of water breaks one or more chemical bonds. For many aromatic amines, hydrolysis is not a significant degradation pathway under typical environmental pH conditions (pH 5-9). nih.gov The amine functional group is generally stable against hydrolysis. While hydrobenzamides, which are formed from aromatic aldehydes and ammonia, can undergo hydrolysis, primary benzylamines like this compound are not expected to hydrolyze readily. ias.ac.in

Biotic Environmental Degradation by Microbial Systems

Biotic degradation, mediated by microorganisms such as bacteria and fungi, is a primary pathway for the breakdown of many organic pollutants in soil and water. nih.gov

There is no specific research identifying microbial strains capable of degrading this compound or detailing its metabolic pathway. However, the general mechanisms for the bacterial degradation of monocyclic aromatic amines are well-studied. nih.govresearchgate.net These processes are often initiated by enzymes like dioxygenases or monooxygenases. nih.govresearchgate.net

A common pathway for aniline (B41778) and its derivatives involves the formation of catechol, which is then subject to ring cleavage through either the ortho- or meta-cleavage pathway, ultimately breaking down the aromatic structure into simpler molecules that can enter central metabolic cycles. nih.gov It is plausible that the biodegradation of this compound, if it occurs, could follow a similar initial hydroxylation and deamination sequence.

Identification and Characterization of Environmental Transformation Products (e.g., Sulfonic Acid Derivatives)

No environmental transformation products for this compound have been identified in the scientific literature. The mention of sulfonic acid derivatives in the context of related structures often pertains to the degradation of larger, more complex parent compounds, such as certain pesticides or dyes. For example, sulfonic acid metabolites are known transformation products of herbicides that contain a substituted phenylamine structure, but they are not directly formed from the breakdown of a simple benzylamine (B48309) in the environment.

Environmental Persistence and Mobility Assessment

A compound's environmental persistence refers to the length of time it remains in a particular environment before being broken down, while mobility describes its potential to move through environmental compartments like soil and water.

No specific experimental data on the persistence and mobility of this compound exists. However, the behavior of aromatic amines as a class provides some general insights.

Persistence: The persistence of aromatic amines varies widely depending on their specific structure and environmental conditions. nih.govacs.org Factors like the presence of electron-withdrawing groups can affect their stability. nih.gov Some substituted anilines are known to be persistent in the environment. acs.org Without specific data, the persistence of this compound remains uncharacterized.

Mobility: The mobility of aromatic amines in soil and water is heavily influenced by sorption processes. epa.govimrpress.com These compounds can exist as neutral molecules or as protonated cations, depending on the pH of the surrounding medium and the amine's pKa (acid dissociation constant). epa.gov

Sorption: The cationic form can bind to negatively charged sites on soil minerals (clays) and organic matter through cation exchange. epa.govacs.org The neutral form can sorb to soil organic matter via hydrophobic interactions. epa.gov This sorption reduces the compound's mobility in soil and its potential to leach into groundwater. imrpress.com The relatively high water solubility of many aromatic amines suggests they have the potential to be mobile in the hydrosphere, which could lead to groundwater contamination if sorption is weak. nih.gov

The following table summarizes the key factors that would influence the environmental persistence and mobility of an aromatic amine like this compound.

| Factor | Influence on Persistence and Mobility | Relevance to this compound (General) |

| Biodegradation | Primary mechanism for breaking down the molecule, reducing persistence. | Plausible, but unconfirmed. The rate would determine persistence. |

| Photodegradation | Can contribute to degradation in sunlit surface waters and on surfaces, reducing persistence. | Plausible, but unconfirmed. |

| Hydrolysis | Generally not a significant degradation pathway for aromatic amines. nih.gov | Likely to be a minor pathway, suggesting higher persistence against this mechanism. |

| Soil/Sediment Sorption | Reduces mobility in water and soil, potentially increasing persistence by making the compound less available to microorganisms. epa.gov | Expected to occur via cation exchange and hydrophobic interactions. |

| pH and pKa | Determines the speciation between the neutral and cationic form, strongly influencing sorption and mobility. epa.gov | The compound's pKa would be a critical parameter for predicting its behavior. |

| Soil Organic Matter | Provides sites for hydrophobic sorption and covalent binding, reducing mobility. epa.gov | Higher organic matter content in soil would likely decrease mobility. |

Future Research Directions and Emerging Applications in Chemical Science

Development of Novel Catalytic Systems Utilizing (2-Ethyl-6-methylphenyl)methanamine Derivatives

The inherent structure of this compound makes it a compelling candidate for the development of advanced catalytic systems. The primary amine group can be readily transformed into a wide array of ligands for transition metal catalysis or serve as an organocatalyst itself.

Future research will likely focus on synthesizing chiral derivatives of this compound for asymmetric catalysis. The steric bulk provided by the 2-ethyl and 6-methyl groups can create a well-defined chiral pocket around a metal center, potentially leading to high enantioselectivity in reactions such as hydrogenations, C-H functionalizations, and cross-coupling reactions. Research into the Csp³–H arylation of benzylamines, which can be controlled through synergistic single electron transfer (SET) and hydrogen atom transfer (HAT) catalysis, provides a pathway to create novel 1,1-diarylmethylamine derivatives from benzylamine (B48309) precursors. rsc.org This method allows for high regio- and chemoselectivity, which could be applied to create a library of catalysts from this compound for various applications. rsc.org

Furthermore, biocatalysis presents a green alternative for creating valuable derivatives. Amine transaminases (ATAs) have shown promise in synthesizing a broad range of substituted benzylamines with excellent conversion rates. researchgate.net Exploring the use of ATAs, such as putrescine transaminase from Pseudomonas putida, could enable the efficient, environmentally friendly production of chiral amines derived from or related to this compound. researchgate.net

Table 1: Potential Catalytic Applications and Systems for this compound Derivatives

| Catalytic Approach | Catalyst Type | Potential Reaction | Key Advantage | Reference |

|---|---|---|---|---|

| Asymmetric Metal Catalysis | Chiral ligands derived from the amine | Asymmetric Hydrogenation, C-H Arylation | High enantioselectivity due to steric hindrance | rsc.org |

| Organocatalysis | The amine itself or a simple derivative | Michael Additions, Aldol Reactions | Metal-free, lower toxicity and cost | organic-chemistry.org |

| Biocatalysis | Amine Transaminases (ATAs) | Reductive Amination | High selectivity, mild reaction conditions, green process | researchgate.net |

Exploration of this compound as a Scaffold for Next-Generation Materials

The unique substitution pattern of this compound makes it an attractive building block, or scaffold, for advanced materials. Primary benzylamines are crucial components in the polymer industry, and this specific amine could be used to synthesize specialty polymers with enhanced thermal stability, mechanical strength, or optical properties. nih.gov

One promising area is the development of high-performance polyamides and polyimides. The incorporation of the bulky, substituted phenyl ring into the polymer backbone can disrupt chain packing, potentially leading to materials with increased solubility, lower dielectric constants, and higher glass transition temperatures. Related aromatic diamines, such as m-xylylenediamine, are already used as building blocks for thermally stable polyamide fibers. nih.govacs.org By analogy, polymers derived from this compound could find applications in aerospace, electronics, and automotive industries.

Another emerging application is in the field of "skeletal editing" for creating diverse molecular frameworks. Recent strategies have shown that primary amines can be "inserted" into the carbon skeleton of α,β-unsaturated ketones, transforming a single substrate into various isomers. acs.org Applying such divergent, reagent-controlled protocols to molecules containing the this compound moiety could rapidly generate libraries of complex nitrogen-containing heterocycles for evaluation as functional materials or in other chemical contexts. acs.org

Computational Design of this compound Analogues with Tailored Properties

Computational chemistry is an indispensable tool for accelerating the discovery of new molecules with desired functions. For this compound, computational methods can predict the properties of its analogues and guide synthetic efforts, saving significant time and resources.

Techniques like Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking can be employed to design derivatives with specific applications in mind. nih.gov For instance, if the goal is to develop a new ligand for a specific metal catalyst, computational models can screen a virtual library of this compound analogues to identify candidates with the optimal steric and electronic properties for high catalytic activity and selectivity. nih.gov These models work by correlating molecular field variations (steric and electrostatic) with binding affinities. nih.gov

Similarly, Density Functional Theory (DFT) calculations can be used to understand reaction mechanisms and predict the reactivity of different derivatives. This insight is crucial for designing more efficient synthetic routes or for understanding the behavior of these molecules in catalytic cycles or material matrices. Computational studies have already been used to elucidate the mechanisms of benzylamine synthesis, demonstrating the power of these tools. ias.ac.in

Green Chemistry Innovations in the Synthesis and Application of Aromatic Amines

The synthesis and use of aromatic amines are often associated with harsh reagents, toxic solvents, and significant waste generation. A major future direction is the development of green and sustainable processes related to compounds like this compound.

Innovations in synthesis include:

Catalytic Direct Amination: Replacing traditional multi-step reductions of nitroaromatics with direct amination of the corresponding alcohol (2-ethyl-6-methylphenyl)methanol (B6233536) using ammonia. nih.gov Heterogeneous nickel catalysts have shown effectiveness for this transformation, which falls under the "borrowing hydrogen" methodology. nih.govacs.org

Electrochemical Synthesis: Utilizing electricity to drive the synthesis, thereby replacing chemical oxidants and reductants. uva.nl An electrochemical approach for converting benzyl (B1604629) alcohol to benzyl-tert-butylamine has been demonstrated, showcasing a clean and efficient alternative to conventional methods. uva.nl

Benign Solvents: Shifting away from volatile organic compounds towards greener alternatives. An "on-water" synthesis using benzylamine as a recyclable catalyst has been reported for producing quinolines, highlighting the potential of using water as a reaction medium. organic-chemistry.org Another approach uses deep eutectic solvents like choline (B1196258) chloride, which can serve as a green medium for producing benzylamines without generating salt by-products. researchgate.net

Table 2: Comparison of Synthetic Methodologies for Aromatic Amines

| Methodology | Key Principle | Environmental Benefit | Reference |

|---|---|---|---|

| Traditional Reduction | Reduction of nitro-aromatics using metal hydrides or catalytic hydrogenation. | Established but often uses hazardous reagents (e.g., hydrazine). | researchgate.net |

| Direct Amination of Alcohols | Catalytic coupling of alcohols with ammonia. | Higher atom economy, avoids nitro intermediates. | nih.gov |

| Electrosynthesis | Using electrical current for oxidation and reductive amination. | Avoids chemical reagents, high-pressure systems, and noble metals. | uva.nl |

| "On-Water" Synthesis | Utilizing water as the reaction solvent. | Reduces use of organic solvents, simplifies product isolation, allows catalyst recycling. | organic-chemistry.org |

| Deep Eutectic Solvents | Using a mixture like choline chloride/sodium salts as the medium. | Avoids toxic solvents and catalysts, no salt by-products. | researchgate.net |

Advanced Studies on Environmental Remediation Strategies for Related Compounds

Aromatic amines are a class of environmental pollutants stemming from industries such as dye, pesticide, and polymer manufacturing. researchgate.netimrpress.com These compounds can be found in industrial wastewater, soil, and groundwater, and their stable, xenobiotic nature makes them resistant to conventional treatment methods. nih.gov

Future research must include developing effective remediation strategies for this compound and its by-products. Advanced studies will likely focus on bioremediation, which uses microorganisms or their enzymes to break down pollutants.

Key research areas include:

Biodegradation Pathways: Identifying and engineering bacteria or fungi capable of degrading sterically hindered aromatic amines. While simpler amines like aniline (B41778) have been studied, the degradation of more complex structures like xylidine (B576407) isomers is an active area of research. bioline.org.brtaylorandfrancis.com

Advanced Bioreactors: Optimizing reactor technologies, such as Moving Bed Biofilm Reactors (MBBRs), for treating wastewater containing aromatic amines. bioline.org.br These systems utilize a large surface area for biomass growth, enhancing degradation efficiency. bioline.org.br

Enzymatic Remediation: Investigating the use of specific enzymes, like laccases and peroxidases, for the targeted degradation of these pollutants. Research has shown that some aromatic compounds, such as 2,5-xylidine, can act as inducers for laccase production in fungi, suggesting a potential synergistic role in bioremediation. taylorandfrancis.com

These advanced remediation studies are crucial for mitigating the environmental impact of industrial chemicals and ensuring the principles of green chemistry are applied throughout the entire lifecycle of a compound. uminho.pt

Q & A

Q. What are the common synthetic routes for (2-Ethyl-6-methylphenyl)methanamine, and how can reaction conditions be optimized to minimize side products?

- Methodological Answer: Synthesis typically involves nucleophilic substitution or reductive amination starting from precursors like 2-ethyl-6-methylbenzyl chloride. Key steps include:

- Temperature Control: Maintaining 60–80°C to balance reaction rate and by-product formation .

- Catalyst Selection: Use of palladium or nickel catalysts for efficient hydrogenation .

- pH Adjustment: Buffered conditions (pH 7–8) to stabilize intermediates and reduce hydrolysis .

Purity is enhanced via column chromatography or recrystallization .

Q. What analytical techniques are recommended for characterizing this compound and ensuring purity?

- Methodological Answer:

- NMR Spectroscopy: ¹H/¹³C NMR to confirm substitution patterns and amine proton integration .

- HPLC-MS: High-resolution mass spectrometry for molecular weight validation and impurity detection (LOQ < 0.1%) .

- X-ray Crystallography: SHELXL software (via SHELX suite) for absolute configuration determination .

Q. What safety precautions are critical when handling this compound in laboratory settings?

- Methodological Answer:

- Personal Protective Equipment (PPE): Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation: Use fume hoods to avoid inhalation; monitor airborne concentrations (<1 ppm) .

- Waste Disposal: Segregate aqueous and organic waste; neutralize acidic by-products before disposal .

Advanced Research Questions

Q. How can molecular docking simulations elucidate the biological targets of this compound?

- Methodological Answer:

- Target Selection: Prioritize enzymes/receptors with structural homology to known methanamine interactors (e.g., monoamine oxidases) .

- Software Tools: AutoDock Vina or Schrödinger Suite for binding affinity prediction; validate with experimental SPR (surface plasmon resonance) .

- Data Interpretation: Analyze binding pockets for steric/electronic complementarity; correlate ΔG values with in vitro IC₅₀ results .

Q. What strategies resolve discrepancies in yield or purity when scaling up the synthesis of this compound?

- Methodological Answer:

- Process Optimization:

- Continuous Flow Reactors: Improve mixing and heat transfer for consistent yields (>85%) .

- In-line Analytics: FTIR or Raman spectroscopy for real-time monitoring of intermediates .

- By-product Mitigation: Adjust stoichiometry (e.g., excess amine) to suppress dimerization .

Q. How does structural modification of this compound influence its physicochemical properties and bioactivity?

- Methodological Answer:

- Substitution Effects:

- Electron-Withdrawing Groups (e.g., Cl): Increase stability but reduce solubility; logP increases by ~0.5 units per Cl .

- Methoxy Groups: Enhance H-bonding potential, improving receptor binding (e.g., IC₅₀ reduction by 30% in enzyme assays) .

- SAR Studies: Use QSAR models to predict activity cliffs; validate with combinatorial libraries .

Q. What experimental approaches validate the environmental stability and degradation pathways of this compound?

- Methodological Answer:

- Photolysis Studies: Expose to UV light (λ = 254 nm) and analyze degradation products via GC-MS; half-life <24 hours in aqueous media .

- Biodegradation Assays: Use soil microcosms to track mineralization (CO₂ evolution) and identify microbial consortia via 16S rRNA sequencing .

Data Contradictions and Resolution

- Synthesis Yield Variability: Discrepancies in reported yields (50–90%) may arise from solvent polarity or catalyst batch differences. Replicate studies under standardized conditions (e.g., THF vs. DMF) to isolate variables .

- Toxicity Data Gaps: Limited ecotoxicological data require acute/chronic testing in Daphnia magna and Aliivibrio fischeri models .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.